2-[(4-Methoxy-2,3-dimethylphenyl)methylidene]propanedinitrile
Description
2-[(4-Methoxy-2,3-dimethylphenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C12H11NO2. It is characterized by the presence of a methoxy group, two methyl groups, and a propanedinitrile moiety attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-[(4-methoxy-2,3-dimethylphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9-10(2)13(16-3)5-4-12(9)6-11(7-14)8-15/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAUXNUZFDBTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-2,3-dimethylphenyl)methylidene]propanedinitrile typically involves the condensation of 4-methoxy-2,3-dimethylbenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-2,3-dimethylphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(4-Methoxy-2,3-dimethylphenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: It can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-2,3-dimethylphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)methylidene]propanedinitrile
- 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile
- 2-[(4-Methoxy-3,5-dimethylphenyl)methylidene]propanedinitrile
Uniqueness
2-[(4-Methoxy-2,3-dimethylphenyl)methylidene]propanedinitrile is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different physical, chemical, and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
